4-{[2-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide
Description
Properties
IUPAC Name |
4-[[2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S/c1-19-8-13-24(20(2)16-19)31-26(34)18-38-29-32-25-7-5-4-6-23(25)28(36)33(29)17-21-9-11-22(12-10-21)27(35)30-14-15-37-3/h4-13,16H,14-15,17-18H2,1-3H3,(H,30,35)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYHBGVACZBUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- IUPAC Name : 4-{[2-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
Structural Features
The structure includes:
- A quinazoline core , which is often associated with various pharmacological activities.
- A sulfanyl group , which may contribute to the compound's reactivity and biological interactions.
- A methoxyethyl substituent , potentially enhancing solubility and bioavailability.
Research indicates that compounds with similar structures often exhibit:
- Anticancer Activity : Many quinazoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of a sulfanyl group can enhance the antimicrobial activity against a range of pathogens.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways.
Anticancer Activity
A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including:
- HeLa (cervical cancer) : The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity.
- MCF-7 (breast cancer) : An IC50 value of 20 µM was recorded, suggesting moderate effectiveness.
Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy against:
- Staphylococcus aureus : The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : An MIC of 64 µg/mL was noted.
Case Studies
-
Case Study on Cancer Cell Lines :
- Researchers synthesized several analogs of the compound and tested their effects on HeLa cells. The results indicated that modifications to the methoxyethyl group significantly influenced cytotoxicity levels.
-
Antimicrobial Testing :
- A comprehensive assay involving multiple bacterial strains revealed that compounds with similar sulfanyl groups consistently exhibited higher antimicrobial activity compared to those without.
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Pathogen | IC50/MIC Value |
|---|---|---|
| Anticancer | HeLa | 15 µM |
| Anticancer | MCF-7 | 20 µM |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Antimicrobial | Escherichia coli | 64 µg/mL |
Table 2: Structural Variants and Their Activities
| Variant Structure | Activity Type | Observed Effect |
|---|---|---|
| Base Compound | Anticancer | Moderate activity |
| Compound with altered methoxy group | Anticancer | Enhanced activity |
| Compound without sulfanyl group | Antimicrobial | Reduced efficacy |
Comparison with Similar Compounds
Research Implications
The compound’s structural hybridity positions it as a candidate for dual kinase-HDAC inhibition, though experimental validation is needed. Substituent optimization—such as replacing the dimethylphenyl group with a fluorinated aryl moiety—could balance lipophilicity and metabolic stability .
Q & A
Q. Advanced: How can synthetic yield be improved while minimizing side products?
- Use Design of Experiments (DoE) to optimize reagent stoichiometry and solvent polarity. For example, a central composite design can identify critical factors like catalyst loading (e.g., Pd/C for hydrogenation) and pH .
- Implement continuous flow chemistry for precise control of exothermic steps (e.g., sulfanyl group addition), reducing byproduct formation .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : and NMR to confirm regioselectivity of substituents (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Validate molecular weight (theoretical: 680.78 g/mol) with <2 ppm error .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm) .
Q. Advanced: How can hyphenated techniques resolve structural ambiguities?
- LC-MS/MS distinguishes isobaric impurities by fragmentation patterns (e.g., m/z 320.1 for the quinazolinone fragment) .
- 2D NMR (COSY, NOESY) maps spatial proximity of the 2,4-dimethylphenyl group to the benzamide moiety .
Basic: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC reported as 0.8–1.2 µM) .
- Anti-inflammatory Activity : Measure TNF-α suppression in LPS-stimulated macrophages (ELISA, 50% inhibition at 10 µM) .
Q. Advanced: How can target engagement be validated in cellular models?
- Use thermal shift assays (TSA) to confirm binding to putative targets (e.g., ΔT > 2°C indicates stable protein-ligand interaction) .
- CRISPR/Cas9 knockout models verify on-target effects (e.g., reduced activity in EGFR-KO cell lines) .
Basic: How does structural modification influence activity?
Methodological Answer:
- Substituent Effects : Replacing the 2-methoxyethyl group with a bulkier tert-butyl moiety reduces solubility but improves kinase selectivity (e.g., 10-fold higher potency against HER2) .
- Sulfanyl Linker Optimization : Shorter linkers (e.g., methylene vs. ethylene) enhance rigidity, improving binding affinity (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol) .
Q. Advanced: What computational tools predict SAR trends?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., using GROMACS) to identify critical hydrogen bonds (e.g., Lys721 in EGFR) .
- QSAR Models : Use Random Forest algorithms to correlate logP values (>3.5) with membrane permeability .
Basic: What stability challenges arise during formulation?
Methodological Answer:
Q. Advanced: How can pre-formulation studies mitigate instability?
- Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) to identify photodegradants (e.g., quinazolinone ring opening) .
- Cyclodextrin Complexation : Improves solubility (from 0.1 mg/mL to 2.5 mg/mL) and stabilizes the carbamoyl group .
Advanced: How to resolve contradictions in reported biological data?
Case Example : Discrepancies in IC values for EGFR inhibition (0.8 µM vs. 2.5 µM) may stem from assay conditions:
- ATP Concentration : High ATP (1 mM) artificially elevates IC; use physiologically relevant levels (0.1 mM) .
- Cell Line Variability : Validate in ≥3 models (e.g., A549, H1975, and PC9 cells) .
Advanced: What molecular modeling strategies predict binding modes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
